molecular formula C17H24N4O B6983195 (1R)-N,N-dimethyl-1-[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

(1R)-N,N-dimethyl-1-[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No.: B6983195
M. Wt: 300.4 g/mol
InChI Key: GRUCLOWNJXRAJR-CYBMUJFWSA-N
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Description

(1R)-N,N-dimethyl-1-[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring, an oxadiazole ring, and a dimethylamino group, which contribute to its distinctive chemical behavior and potential biological activities.

Properties

IUPAC Name

(1R)-N,N-dimethyl-1-[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-13(20(2)3)17-18-16(19-22-17)14-7-9-15(10-8-14)21-11-5-4-6-12-21/h7-10,13H,4-6,11-12H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUCLOWNJXRAJR-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)N3CCCCC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC(=NO1)C2=CC=C(C=C2)N3CCCCC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-N,N-dimethyl-1-[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an aryl halide.

    Attachment of the dimethylamino group: This step often involves reductive amination, where a ketone or aldehyde precursor is reacted with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-N,N-dimethyl-1-[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the oxadiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives react with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides with nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Hydrogenated derivatives of the oxadiazole ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including its role as a candidate for drug development.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1R)-N,N-dimethyl-1-[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-N,N-dimethyl-1-[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine: shares similarities with other compounds containing piperidine and oxadiazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

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